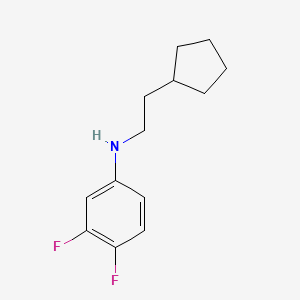

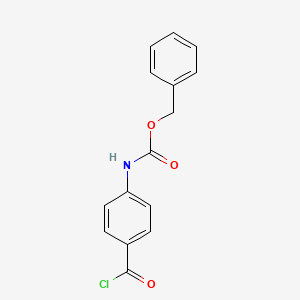

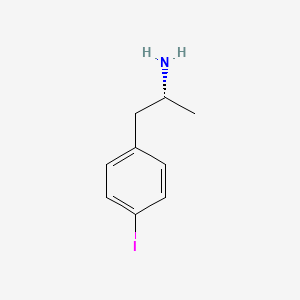

![molecular formula C9H21Cl3O7P2 B8522469 [Methoxy(methyl)phosphoryl]oxymethane;tris(2-chloroethyl) phosphate CAS No. 67325-77-3](/img/structure/B8522469.png)

[Methoxy(methyl)phosphoryl]oxymethane;tris(2-chloroethyl) phosphate

Descripción general

Descripción

Tris(2-chloroethyl) phosphate and dimethyl methylphosphonate are organophosphorus compounds widely used in various industries. Tris(2-chloroethyl) phosphate is primarily used as a flame retardant, plasticizer, and viscosity regulator in polymers such as polyurethanes, polyester resins, and polyacrylates . Dimethyl methylphosphonate is also used as a flame retardant and a precursor in the synthesis of other organophosphorus compounds .

Métodos De Preparación

Tris(2-chloroethyl) phosphate

Synthetic Routes: The synthesis involves the reaction of phosphorus oxychloride with 2-chloroethanol.

Industrial Production Methods: In an industrial setting, tris(2-chloroethyl) phosphate is produced by reacting phosphorus oxychloride with ethylene oxide in the presence of a catalyst like sodium metavanadate.

Dimethyl methylphosphonate

Synthetic Routes: Dimethyl methylphosphonate is synthesized by the reaction of methylphosphonic dichloride with methanol.

Industrial Production Methods: Industrial production involves the continuous addition of methanol to methylphosphonic dichloride under controlled conditions to ensure complete conversion and high purity of the product.

Análisis De Reacciones Químicas

Tris(2-chloroethyl) phosphate

Types of Reactions: It undergoes hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions: Hydrolysis is typically carried out in the presence of water or aqueous solutions. Oxidation reactions often involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products: Hydrolysis of tris(2-chloroethyl) phosphate produces 2-chloroethanol and phosphoric acid.

Dimethyl methylphosphonate

Types of Reactions: It undergoes hydrolysis, oxidation, and esterification reactions.

Common Reagents and Conditions: Hydrolysis is carried out using water or aqueous acids. Oxidation reactions involve oxidizing agents like hydrogen peroxide.

Major Products: Hydrolysis produces methylphosphonic acid and methanol.

Aplicaciones Científicas De Investigación

Tris(2-chloroethyl) phosphate

Chemistry: Used as a flame retardant in various polymers, enhancing their fire resistance.

Biology: Studied for its potential toxicological effects and environmental impact.

Dimethyl methylphosphonate

Chemistry: Used as a precursor in the synthesis of other organophosphorus compounds.

Biology: Studied for its potential use as a chemical warfare agent simulant in decontamination research.

Medicine: Investigated for its potential use in the synthesis of pharmaceuticals.

Industry: Used as a flame retardant and plasticizer in various industrial applications.

Mecanismo De Acción

Tris(2-chloroethyl) phosphate

Molecular Targets and Pathways: Interacts with the polymer matrix to enhance its thermal stability and reduce flammability.

Dimethyl methylphosphonate

Comparación Con Compuestos Similares

Tris(2-chloroethyl) phosphate

Similar Compounds: Tris(1,3-dichloro-2-propyl) phosphate, tris(2,3-dibromopropyl) phosphate.

Dimethyl methylphosphonate

Propiedades

Número CAS |

67325-77-3 |

|---|---|

Fórmula molecular |

C9H21Cl3O7P2 |

Peso molecular |

409.6 g/mol |

Nombre IUPAC |

[methoxy(methyl)phosphoryl]oxymethane;tris(2-chloroethyl) phosphate |

InChI |

InChI=1S/C6H12Cl3O4P.C3H9O3P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9;1-5-7(3,4)6-2/h1-6H2;1-3H3 |

Clave InChI |

NYTDWHUPUMONPZ-UHFFFAOYSA-N |

SMILES canónico |

COP(=O)(C)OC.C(CCl)OP(=O)(OCCCl)OCCCl |

Números CAS relacionados |

67325-77-3 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,5-Dichlorophenyl)carbamoyl-methylamino]propanoic acid](/img/structure/B8522426.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-chloropropanoic acid](/img/structure/B8522476.png)